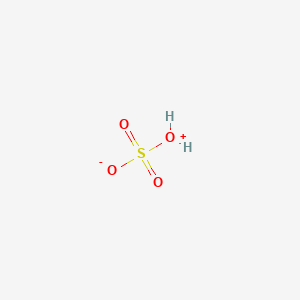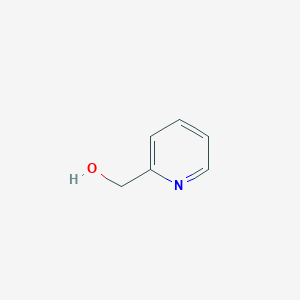
3-(2,4-dimethylphenyl)propanoic Acid
説明
The compound of interest, 3-(2,4-dimethylphenyl)propanoic Acid, is a derivative of propanoic acid with a dimethylphenyl group attached to the alpha carbon. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with substituted phenyl groups and their potential biological activities, particularly in the context of anticancer properties.
Synthesis Analysis
The synthesis of related compounds often involves the modification of a model ester, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, through processes like saponification, hydrazinolysis, and reactions with various nucleophiles . For instance, the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been reported, where the ligands were reacted with different metal ions . Similarly, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives has been achieved through reactions with trichloroacetonitrile and acetic anhydride, followed by coupling methods .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as FTIR, NMR, and X-ray crystallography . For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . These techniques are crucial for confirming the stereochemistry and regiochemistry of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving these compounds include the formation of metal complexes, the transformation of esters into acids and hydrazides, and the subsequent reactions with amines and amino acid esters . Additionally, the formation of glycosides and glycosyl esters through neighboring group participation has been reported for similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the introduction of acetoxy groups has been used to improve the chemical stability and liposolubility of danshensu derivatives . The antifungal activities of 3-methyl and 3,3-dimethyl analogs have been evaluated, showing that dimethylation at the 3-position can significantly improve activity . The electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA .
科学的研究の応用
Synthesis and Chemical Applications
3-(2,4-dimethylphenyl)propanoic acid has been utilized in the synthesis of new chemical compounds. For instance, Hogale, Shirke, and Kharade (1995) demonstrated its use in the preparation of 2-(2,4-Dimethylphenoxy)propionic acid, which was then cyclized to yield other complex molecules like benzofuro[2,3-c]pyrazol-3(1H)-ones (Hogale et al., 1995). This indicates its role as a precursor in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields.
Pharmacological Research
In pharmacology, 3-(2,4-dimethylphenyl)propanoic acid analogs have been investigated for their potential medicinal applications. Asada et al. (2010) synthesized and evaluated 3-(2-aminocarbonylphenyl)propanoic acid analogs for their binding affinity and antagonist activity on EP receptors, particularly focusing on the EP3 receptor (Asada et al., 2010). These findings are significant for the development of new pharmaceutical agents targeting specific receptors.
Material Science and Sensing Applications
In material science, derivatives of 3-(2,4-dimethylphenyl)propanoic acid have been used in the creation of lanthanide metal-organic frameworks. Shi, Zhong, Guo, and Li (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide frameworks sensitive to benzaldehyde derivatives, showcasing their potential as fluorescence sensors for specific chemicals (Shi et al., 2015). This research highlights the application of 3-(2,4-dimethylphenyl)propanoic acid in developing advanced materials with sensing capabilities.
特性
IUPAC Name |
3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUGELUZIPXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397631 | |
| Record name | 3-(2,4-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)propanoic Acid | |
CAS RN |
1811-85-4 | |
| Record name | 3-(2,4-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-dimethylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)









